molecular formula C10H14N2O3 B8620536 Ethyl 2-aminomethyl-6-methoxyisonicotinate

Ethyl 2-aminomethyl-6-methoxyisonicotinate

Cat. No. B8620536
M. Wt: 210.23 g/mol
InChI Key: BVMRNNGKXUEVJC-UHFFFAOYSA-N
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Patent
US07863269B2

Procedure details

6.72 g (47.9 mmol) of hexamethylenetetramine (urotropin) were initially introduced in 250 ml of chloroform and a solution of 10.95 g (39.95 mmol) of ethyl 2-bromomethyl-6-methoxyisonicotinate (20c) in chloroform was added dropwise at 0° C. The mixture was stirred at RT for 4.5 hours and after this a further 3.36 g (24.0 mmol) of hexamethylenetetramine (urotropin) was added. After standing at RT for a further 60 hours, the solvent was distilled off under reduced pressure and the residue was dissolved in 500 ml of ethanol. 50 ml of concentrated HCl were added and the mixture was stirred at RT for two hours. After addition of a further 30 ml of concentrated HCl and stirring at RT overnight, it was freed from the solvent under reduced pressure. The residue was taken up in DCM and carefully treated with K2CO3 until evolution of gas was no longer observed. Subsequently, it was washed twice with saturated K2CO3 solution, and the organic phase was dried with MgSO4 and concentrated. The crude product thus obtained (7.60 g) was reacted further without further purification. LCMS-Rt: 0.74 min [M+H+]: 211.2
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
ethyl 2-bromomethyl-6-methoxyisonicotinate
Quantity
10.95 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.36 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1N2CN3CN(C2)C[N:2]1C3.Br[CH2:12][C:13]1[CH:14]=[C:15]([CH:21]=[C:22]([O:24][CH3:25])[N:23]=1)[C:16]([O:18][CH2:19][CH3:20])=[O:17]>C(Cl)(Cl)Cl>[NH2:2][CH2:12][C:13]1[CH:14]=[C:15]([CH:21]=[C:22]([O:24][CH3:25])[N:23]=1)[C:16]([O:18][CH2:19][CH3:20])=[O:17]

Inputs

Step One
Name
Quantity
6.72 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ethyl 2-bromomethyl-6-methoxyisonicotinate
Quantity
10.95 g
Type
reactant
Smiles
BrCC=1C=C(C(=O)OCC)C=C(N1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
3.36 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After standing at RT for a further 60 hours
Duration
60 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 500 ml of ethanol
ADDITION
Type
ADDITION
Details
50 ml of concentrated HCl were added
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
After addition of a further 30 ml of concentrated HCl
STIRRING
Type
STIRRING
Details
stirring at RT overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
carefully treated with K2CO3 until evolution of gas
WASH
Type
WASH
Details
Subsequently, it was washed twice with saturated K2CO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
NCC=1C=C(C(=O)OCC)C=C(N1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.